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  • Product: 4-(oxetan-2-yl)piperidine
  • CAS: 1934863-95-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-(oxetan-2-yl)piperidine

Abstract The 4-(oxetan-2-yl)piperidine scaffold is a valuable structural motif in contemporary drug discovery, offering a unique combination of physicochemical properties that can enhance the pharmacological profile of l...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4-(oxetan-2-yl)piperidine scaffold is a valuable structural motif in contemporary drug discovery, offering a unique combination of physicochemical properties that can enhance the pharmacological profile of lead compounds. The incorporation of the oxetane ring, a four-membered cyclic ether, can improve aqueous solubility, metabolic stability, and lipophilicity, making it an attractive bioisostere for more common functional groups.[1] This technical guide provides a comprehensive overview of the synthetic pathways and mechanisms for the preparation of 4-(oxetan-2-yl)piperidine, intended for researchers, scientists, and professionals in drug development. We will explore plausible synthetic routes, delve into the mechanistic underpinnings of key transformations, and provide detailed experimental protocols based on established and analogous chemical reactions.

Introduction: The Significance of the Oxetane-Piperidine Moiety in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products.[2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively present substituents for interaction with biological targets. In recent years, the strategic incorporation of small, strained ring systems, such as oxetanes, has emerged as a powerful tool in medicinal chemistry to fine-tune molecular properties.[3]

The oxetane moiety, in particular, offers several advantages:

  • Improved Physicochemical Properties: Oxetanes can serve as polar replacements for gem-dimethyl or carbonyl groups, often leading to increased aqueous solubility and reduced lipophilicity.[1]

  • Enhanced Metabolic Stability: The oxetane ring is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[3]

  • Unique Conformational Constraints: The rigid structure of the oxetane ring can lock a molecule into a specific conformation, potentially enhancing binding affinity to a target protein.

The combination of the piperidine scaffold with an oxetane substituent at the 4-position, as in 4-(oxetan-2-yl)piperidine, presents a compelling building block for the design of novel therapeutics with optimized drug-like properties.

Retrosynthetic Analysis and Proposed Synthetic Pathways

A direct, well-documented synthesis of 4-(oxetan-2-yl)piperidine is not readily found in the literature. Therefore, we propose a logical and feasible synthetic strategy based on well-established chemical transformations. The most promising retrosynthetic disconnection points to a 4-(oxetan-2-yl)pyridine intermediate, which can then be reduced to the target piperidine.

This leads to two primary forward synthetic challenges:

  • Synthesis of the 4-(oxetan-2-yl)pyridine precursor.

  • Catalytic hydrogenation of the pyridine ring to the corresponding piperidine.

We will now explore each of these stages in detail.

Synthesis of the Key Intermediate: 4-(oxetan-2-yl)pyridine

The construction of the C-C bond between the pyridine and oxetane rings is the crucial step in the synthesis of the precursor. Several established methods for the C-4 functionalization of pyridines can be adapted for this purpose. We will focus on a plausible route involving a Grignard reaction.

Proposed Pathway: Grignard Reaction with Oxetane-2-carbaldehyde

This pathway involves the reaction of a 4-pyridyl Grignard reagent with a suitable oxetane-based electrophile, followed by oxidation and subsequent transformations.

Reaction Scheme:

While this multi-step approach is feasible, a more direct route would be preferable. A direct coupling of a 4-pyridyl organometallic with an oxetane-2-yl halide or vice versa is also a possibility, likely through a transition-metal-catalyzed cross-coupling reaction such as a Negishi or Stille coupling.[4]

A more direct and plausible approach involves the reaction of a 4-lithiopyridine with an appropriate oxetane electrophile.

Proposed Pathway: Lithiation of Pyridine and Reaction with an Oxetane Precursor

This pathway leverages the directed ortho-metalation of pyridines, or halogen-lithium exchange, to generate a nucleophilic 4-pyridyl species.

Reaction Scheme:

  • Formation of 4-lithiopyridine: This can be achieved through direct deprotonation of pyridine with a strong base like n-butyllithium in the presence of a directing group or, more commonly, through halogen-lithium exchange from 4-halopyridine.

  • Reaction with an oxetane electrophile: A suitable electrophile would be oxetan-2-one (a β-lactone). The reaction would proceed via nucleophilic acyl substitution.

Mechanistic Considerations:

The reaction of 4-lithiopyridine with oxetan-2-one would initially form a ketone. Subsequent reduction of this ketone would yield the target 4-(oxetan-2-yl)pyridine.

Catalytic Hydrogenation of 4-(oxetan-2-yl)pyridine

The reduction of the pyridine ring to a piperidine is a well-established transformation. Catalytic hydrogenation is the most common and efficient method.

Catalyst Selection and Reaction Conditions

A variety of catalysts can be employed for the hydrogenation of pyridines, including platinum, palladium, rhodium, and ruthenium-based catalysts. Platinum oxide (PtO₂) is a particularly effective catalyst for this transformation and is often used in acidic media, such as acetic acid, to enhance its activity.[5]

Key Considerations:

  • Stability of the Oxetane Ring: A crucial aspect of this step is the stability of the oxetane ring under the hydrogenation conditions. The oxetane ring is generally stable to catalytic hydrogenation (e.g., H₂/Pd).[6][7] However, harsh acidic conditions and high temperatures could potentially lead to ring-opening. Therefore, optimizing the reaction conditions to be mild yet effective is important.

  • Stereochemistry: The hydrogenation of a substituted pyridine can lead to the formation of stereoisomers. In the case of 4-(oxetan-2-yl)pyridine, the product is achiral.

Mechanistic Pathway of Pyridine Hydrogenation

The catalytic hydrogenation of pyridine on a metal surface is believed to proceed through a series of steps:

  • Adsorption: The pyridine molecule adsorbs onto the surface of the catalyst.

  • Hydrogen Dissociation: Molecular hydrogen (H₂) dissociates into atomic hydrogen on the catalyst surface.

  • Stepwise Hydrogenation: The adsorbed pyridine is sequentially hydrogenated by the atomic hydrogen, leading to the formation of dihydropyridine and tetrahydropyridine intermediates before the final piperidine product is formed.

  • Desorption: The final 4-(oxetan-2-yl)piperidine product desorbs from the catalyst surface.

Experimental Protocols

The following protocols are proposed based on analogous reactions found in the literature and established synthetic methodologies.

Protocol 1: Synthesis of 4-(Oxetan-2-yl)pyridine via Negishi Coupling (Proposed)

This protocol is based on the general principles of Negishi cross-coupling reactions involving heteroaromatic zinc reagents.[8][9]

Step 1: Preparation of 4-Pyridylzinc Halide

  • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of 4-bromopyridine in anhydrous tetrahydrofuran (THF).

  • Once the Grignard reagent formation is initiated (as indicated by heat evolution and disappearance of the iodine color), add the remaining 4-bromopyridine solution dropwise, maintaining a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • In a separate flame-dried flask, add anhydrous zinc chloride (ZnCl₂) and dissolve it in anhydrous THF.

  • Cool the Grignard reagent solution to 0 °C and slowly add the ZnCl₂ solution via cannula.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete transmetalation to the 4-pyridylzinc halide.

Step 2: Negishi Coupling with 2-Bromooxetane

  • To the freshly prepared 4-pyridylzinc halide solution, add a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

  • Add a solution of 2-bromooxetane in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(oxetan-2-yl)pyridine.

Protocol 2: Catalytic Hydrogenation of 4-(oxetan-2-yl)pyridine

This protocol is adapted from standard procedures for pyridine hydrogenation.[5]

  • In a high-pressure hydrogenation vessel, dissolve 4-(oxetan-2-yl)pyridine in glacial acetic acid.

  • Add a catalytic amount of platinum(IV) oxide (PtO₂, Adams' catalyst).

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by monitoring the hydrogen uptake or by TLC/GC-MS analysis of aliquots.

  • Once the reaction is complete (no more hydrogen uptake), carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 10.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(oxetan-2-yl)piperidine. Further purification can be achieved by distillation or crystallization if necessary.

Data Presentation

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

CatalystTypical ConditionsAdvantagesDisadvantages
PtO₂ (Adams' catalyst) H₂ (50-100 psi), AcOH, RTHighly effective, operates at room temperatureRequires acidic medium
Pd/C H₂ (50-1000 psi), various solvents, RT-100°CVersatile, can be used in neutral conditionsMay require higher pressures/temperatures
Rh/C H₂ (50-500 psi), various solvents, RTEffective for substituted pyridinesCan be more expensive
Ru/C H₂ (high pressure), various solvents, elevated temp.RobustOften requires harsh conditions

Visualization of Synthetic Pathways

Proposed Synthesis of 4-(Oxetan-2-yl)piperidine

Synthesis_Pathway cluster_pyridine_synthesis Part 1: Synthesis of 4-(Oxetan-2-yl)pyridine cluster_hydrogenation Part 2: Catalytic Hydrogenation 4-Bromopyridine 4-Bromopyridine 4-Pyridylzinc_halide 4-Pyridylzinc_halide 4-Bromopyridine->4-Pyridylzinc_halide 1. Mg, THF 2. ZnCl2 4-(Oxetan-2-yl)pyridine 4-(Oxetan-2-yl)pyridine 4-Pyridylzinc_halide->4-(Oxetan-2-yl)pyridine Pd(PPh3)4 2-Bromooxetane 2-Bromooxetane 2-Bromooxetane->4-(Oxetan-2-yl)pyridine Pyridine_Intermediate 4-(Oxetan-2-yl)pyridine Final_Product 4-(Oxetan-2-yl)piperidine Pyridine_Intermediate->Final_Product H2, PtO2 AcOH

Caption: Proposed two-part synthesis of 4-(oxetan-2-yl)piperidine.

Mechanism of Catalytic Hydrogenation

Hydrogenation_Mechanism cluster_surface Catalyst Surface (e.g., Pt) Pyridine 4-(Oxetan-2-yl)pyridine Adsorbed_Pyridine Adsorbed Pyridine Pyridine->Adsorbed_Pyridine Adsorption Dihydropyridine Dihydropyridine Intermediate Adsorbed_Pyridine->Dihydropyridine + 2H H2 H2 Adsorbed_H 2H (adsorbed) H2->Adsorbed_H Dissociation Tetrahydropyridine Tetrahydropyridine Intermediate Dihydropyridine->Tetrahydropyridine + 2H Piperidine 4-(Oxetan-2-yl)piperidine Tetrahydropyridine->Piperidine + 2H Desorbed_Piperidine Desorbed Piperidine Piperidine->Desorbed_Piperidine Desorption

Caption: Simplified mechanism of catalytic hydrogenation of pyridine.

Conclusion and Future Perspectives

The synthesis of 4-(oxetan-2-yl)piperidine, while not explicitly detailed in a single source, can be reliably achieved through a two-stage process involving the synthesis of a 4-(oxetan-2-yl)pyridine intermediate followed by catalytic hydrogenation. The proposed synthetic pathways leverage well-established and robust chemical transformations, offering a clear roadmap for researchers in the field. The stability of the oxetane ring under the necessary reaction conditions is a key advantage of this approach.

Future research in this area could focus on developing more convergent and stereoselective synthetic routes. For instance, the development of catalytic asymmetric methods to introduce the oxetane moiety or to hydrogenate the pyridine ring could provide access to chiral derivatives of 4-(oxetan-2-yl)piperidine, further expanding the chemical space available for drug discovery. Additionally, exploring alternative coupling partners and reaction conditions for the synthesis of the pyridine precursor could lead to more efficient and scalable processes. The continued exploration of novel synthetic methodologies will undoubtedly facilitate the incorporation of this valuable scaffold into the next generation of therapeutic agents.

References

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). A New and Convenient Method for the Synthesis of 2-Substituted Pyridines. Organic Letters, 9(7), 1335–1337.
  • Bates, R. W., Weiting, K., & Barát, V. (2011). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 9(18), 6297-6306.
  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.
  • Burés, J. (2022). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 65(18), 12093–12111.
  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(21), 5754–5757.
  • Donohoe, T. J., Basutto, J. A., Bower, J. F., & Rathi, A. (2011). A Regioselective Synthesis of Pyridines from α,β-Unsaturated 1,5-Dicarbonyls via Olefin Cross-Metathesis. Organic Letters, 13(5), 1036–1039.
  • Fedorov, A. Y., & Finet, J. P. (2004). Recent developments in the synthesis of pyridines. Current Organic Chemistry, 8(2), 127-147.
  • Gribble, G. W. (2010). Piperidine and Pyridine Alkaloids. In Heterocyclic Scaffolds II (pp. 1-131). Springer, Berlin, Heidelberg.
  • Kiselyov, A. S. (2005). Synthesis of pyridines and their fused derivatives. Russian Chemical Reviews, 74(3), 245.
  • Larionov, O. V., Stephens, D., Mfuh, A., & Chavez, G. (2014). Copper-Catalyzed C2-Functionalization of N-Heterocyclic N-Oxides. Organic Letters, 16(3), 864–867.
  • Li, J. H., Liang, Y., Wang, D. P., Liu, W. J., Xie, Y. X., & Yin, D. L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834.
  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
  • Negishi, E. I., & Anastasia, L. (2003). Palladium-Catalyzed Alkynylation. Chemical Reviews, 103(5), 1979–2018.
  • O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., ... & Chass, G. A. (2009). Recycling the Waste: The Development of a Catalytic Wittig Reaction.
  • Sayo, N., & Noyori, R. (2004). Asymmetric hydrogenation of ketones. In Asymmetric Catalysis in Organic Synthesis (pp. 13-107).
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in Negishi cross-coupling.
  • Wessjohann, L. A., & Brandt, W. (2003). Natural product synthesis with aza-Diels-Alder reactions. Chemical Reviews, 103(5), 1625-1648.
  • Wei, Y., & Yoshikai, N. (2013). Copper-Catalyzed Redox-Neutral [3+3]-Type Condensation of O-Acetyl Ketoximes and α,β-Unsaturated Aldehydes: Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 135(10), 3756–3759.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.

Sources

Exploratory

Electron Density and Hydrogen Bonding Potential of 4-(oxetan-2-yl)piperidine: A Technical Guide for Medicinal Chemists

Structural & Electronic Foundations The integration of small, strained heterocycles into established pharmacophores is a cornerstone of modern drug design. 4-(oxetan-2-yl)piperidine represents a highly strategic fusion:...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural & Electronic Foundations

The integration of small, strained heterocycles into established pharmacophores is a cornerstone of modern drug design. 4-(oxetan-2-yl)piperidine represents a highly strategic fusion: it combines the ubiquitous, basic piperidine scaffold with an oxetane ring—a four-membered cyclic ether characterized by high polarity, low molecular weight, and marked three-dimensionality[1].

To leverage this molecule effectively, one must understand the quantum mechanical realities dictated by its ring strain.

Ring Strain and Orbital Rehybridization

Oxetane possesses a substantial ring strain of approximately 25.5 kcal/mol, comparable to oxiranes and significantly higher than unstrained ethers like tetrahydrofuran (THF)[2]. At 140 K, the oxetane ring is not perfectly planar; it adopts a slight puckering angle of 8.7° to minimize gauche interactions[2][3].

The critical feature of oxetane is its highly compressed endocyclic C–O–C bond angle, which averages 90.2°[4]. To maintain orbital overlap within this strained geometry, the endocyclic C–O bonds must adopt a higher p-character. Consequently, the exocyclic lone pairs on the oxygen atom are forced into orbitals with unusually high s-character.

Electrostatic Potential and Electron Density

Because s-orbitals are more spherical and held closer to the nucleus, one might intuitively expect the lone pairs to be less available for interaction. However, the geometric constraints of the four-membered ring physically expose these lone pairs, projecting them outward into the surrounding solvent accessible surface area[2][4]. This creates a highly localized, dense region of negative electrostatic potential (ESP) around the oxetane oxygen, fundamentally altering its interaction profile compared to standard aliphatic ethers.

Hydrogen Bonding Thermodynamics & Bioisosterism

Oxetane as a Superior Hydrogen Bond Acceptor

Due to the exposed nature of its electron-dense lone pairs, oxetane acts as a remarkably strong hydrogen-bond (H-bond) acceptor. Experimental and computational studies confirm that oxetanes form more thermodynamically stable H-bonds than other 3-, 5-, and 6-membered cyclic ethers[2][3]. In medicinal chemistry, oxetanes are routinely deployed to compete with, or act as bioisosteres for, carbonyl groups (ketones, aldehydes, esters) in binding pockets[4][5].

Inductive Effects on Piperidine Basicity

Piperidine is a strong base (pKa ~ 11.2), which often translates to high lipophilicity (LogD) at physiological pH and an increased risk of off-target liabilities, such as hERG channel inhibition.

The electronegative oxygen of the oxetane exerts a powerful, electron-withdrawing inductive effect (-I)[1]. In 4-(oxetan-2-yl)piperidine, the oxetane is attached at its 2-position to the 4-position of the piperidine ring. While the inductive pull is attenuated across the σ -bond framework compared to an α -amino oxetane (which can drop pKa by ~2.7 units), it still measurably reduces the electron density at the piperidine nitrogen[1][6]. This strategic attenuation lowers the basicity of the molecule, thereby reducing its LogD and improving its overall pharmacokinetic profile.

Pathway Oxe Oxetane Oxygen Ind -I Inductive Effect Oxe->Ind Electronegative pull HB H-Bond Acceptor Oxe->HB Exposed lone pairs Pip Piperidine Nitrogen Ind->Pip Attenuates basicity ADME Optimized ADME Pip->ADME Reduces lipophilicity HB->ADME Enhances solubility

Mechanistic pathway of oxetane-induced physicochemical optimization.

Quantitative Data Summary

The following table summarizes the physicochemical shifts observed when transitioning from a standard piperidine pharmacophore to an oxetanyl-piperidine system.

PropertyUnsubstituted Piperidine4-(oxetan-2-yl)piperidine (Predicted/Trend)Mechanistic Causality
Ring Strain (kcal/mol) ~0 (Relaxed Chair)~25.5 (Oxetane moiety)High p-character in endocyclic C–O bonds[2].
Puckering Angle N/A8.7° (at 140 K)Reduced gauche interactions due to oxygen substitution[2][3].
pKa (Conjugate Acid) 11.2~9.5 – 10.1Attenuated by the -I inductive effect of the oxetane oxygen[1][6].
H-Bond Acceptor Strength Weak (Amine N only)Strong (Oxetane O)Exposed lone pairs mimic carbonyl acceptor potential[2][4].
LogD (pH 7.4) HighLoweredReduced basicity limits lipophilicity; high polarity of oxetane[5][6].

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the electron density and binding potential of 4-(oxetan-2-yl)piperidine, laboratories must employ self-validating workflows. Below are the definitive protocols for computational and physical characterization.

Workflow A Synthesis & Purification 4-(oxetan-2-yl)piperidine B DFT Quantum Profiling (ESP & Electron Density) A->B In silico validation C Potentiometric Titration (pKa & LogD) A->C Physicochemical assay D X-ray Crystallography (Conformational Analysis) A->D Structural assay E In Vitro ADME Profiling (hERG, Microsomal Stability) B->E Predicts binding C->E Guides ADME testing

Workflow for physicochemical and ADME profiling of 4-(oxetan-2-yl)piperidine.

Protocol A: Quantum Mechanical (DFT) Mapping of Electron Density

Objective: Quantify the localized electrostatic potential (ESP) minimum at the oxetane oxygen.

  • Initial Conformational Search: Generate 3D conformers of 4-(oxetan-2-yl)piperidine using Molecular Mechanics (e.g., OPLS4 force field).

    • Causality: The piperidine ring can adopt multiple chair conformations (axial vs. equatorial oxetane). Identifying the global minimum is required before high-level quantum calculations.

  • Geometry Optimization: Optimize the lowest-energy conformer using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory.

    • Causality: The inclusion of diffuse functions (++) is non-negotiable. Standard basis sets artificially compress electron density around the highly electronegative oxygen atom, leading to a severe underestimation of the oxetane's H-bond acceptor potential.

  • Frequency Validation (Self-Validation Step): Run a vibrational frequency calculation on the optimized geometry.

    • Validation: The absence of imaginary frequencies confirms the structure is a true local minimum, not a transition state.

  • ESP Mapping: Map the electrostatic potential onto the total electron density isosurface (isovalue = 0.002 a.u.). Extract the Vmin​ (most negative potential) near the oxetane oxygen to quantify H-bond acceptor strength.

Protocol B: Potentiometric pKa Determination & LogD Profiling

Objective: Measure the exact attenuation of piperidine basicity caused by the oxetane ring.

  • Sample Preparation: Dissolve 2 mg of >99% pure 4-(oxetan-2-yl)piperidine in a standardized 0.15 M KCl aqueous solution.

    • Causality: Maintaining a constant ionic strength (0.15 M) mirrors physiological conditions and prevents fluctuations in the activity coefficients of the piperidinium ion during titration, ensuring reproducible pKa values.

  • Inert Atmosphere Titration: Perform the titration using 0.1 M KOH as the titrant under a strict, continuous Nitrogen ( N2​ ) or Argon purge.

    • Causality: Piperidine derivatives readily absorb atmospheric CO2​ to form carbamates and carbonic acid. This introduces artifactual buffering regions in the basic pH range, skewing the pKa calculation. Purging eliminates this variable.

  • Data Fitting (Self-Validation Step): Utilize Bjerrum plot analysis to derive the pKa.

    • Validation: Titrate a known reference standard (e.g., standard piperidine) sequentially with the test compound. If the reference deviates by >0.05 log units from literature values, recalibrate the glass electrode.

Impact on ADME and Target Binding

The precise tuning of electron density in 4-(oxetan-2-yl)piperidine yields profound downstream effects for drug development. By replacing a highly lipophilic, highly basic moiety with this bioisostere, medicinal chemists achieve a "conformational lock" that projects a potent H-bond acceptor into the binding pocket[5].

Simultaneously, the lowered pKa and increased polar surface area (TPSA) inherently reduce the molecule's affinity for the lipophilic central cavity of the hERG potassium channel[1][6]. Furthermore, the oxetane ring is highly resistant to enzymatic attack and α -deprotonation, granting the molecule superior metabolic stability compared to carbonyl-containing analogs[4].

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Chemical Space Exploration of Oxetanes Source: MDPI International Journal of Molecular Sciences URL:[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry Source: PMC - National Institutes of Health URL:[Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Carbonyl Bioisosteres Source: Cambridge MedChem Consulting URL:[Link]

  • Oxetanes in Drug Discovery Campaigns Source: PMC - National Institutes of Health URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Buchwald-Hartwig Cross-Coupling of 4-(oxetan-2-yl)piperidine

Introduction & Structural Causality The incorporation of sp3-rich, polar scaffolds is a cornerstone of modern medicinal chemistry, aimed at improving metabolic stability and pharmacokinetic profiles. The 4-(oxetan-2-yl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Causality

The incorporation of sp3-rich, polar scaffolds is a cornerstone of modern medicinal chemistry, aimed at improving metabolic stability and pharmacokinetic profiles. The 4-(oxetan-2-yl)piperidine motif has emerged as a highly privileged secondary amine building block. Notably, replacing traditional piperidine or morpholine rings with oxetanyl-piperidines has been proven to significantly reduce hERG channel inhibition liabilities in the development of Glucagon-Like Peptide-1 (GLP-1) receptor agonists, such as danuglipron derivatives [[1]]().

However, coupling this secondary amine via the Buchwald-Hartwig amination presents specific mechanistic challenges. While the nitrogen at the 1-position is relatively unhindered compared to 2-substituted piperidines, the overall steric bulk of the 4-oxetanyl group can induce conformational constraints during the transition state of reductive elimination. Furthermore, the oxetane oxygen possesses Lewis basic character, which can lead to off-target coordination with electron-deficient metal centers if the catalytic system is not properly tuned.

Mechanistic Insights: Catalyst and Base Selection

To achieve high-yielding C–N bond formation with 4-(oxetan-2-yl)piperidine, the catalytic system must prioritize a rapid reductive elimination step to outcompete β-hydride elimination.

Ligand & Precatalyst Selection: Bulky, electron-rich biaryl phosphine ligands—specifically RuPhos and BrettPhos —are uniquely suited for this transformation. These ligands enforce the formation of a highly active, monoligated 12-electron L1​Pd(0) catalytic species 2. The use of third-generation (G3) palladacycle precatalysts (e.g., RuPhos Pd G3) ensures the rapid, quantitative generation of this L1​Pd(0) species under mildly basic conditions, bypassing the initiation delays often seen with Pd2​(dba)3​ 3.

Base Compatibility & Oxetane Stability: The oxetane ring is generally stable to strong alkoxide bases due to its relatively low ring strain compared to epoxides. Therefore, Sodium tert-butoxide (NaOtBu) is the optimal base for driving the deprotonation of the coordinated amine. However, it is critical to note that oxetanes can undergo tandem ring-opening reactions if subjected to strong Lewis acids or highly specialized basic conditions at elevated temperatures 4. If the aryl halide coupling partner contains base-sensitive functional groups (e.g., esters), the weaker base Cesium Carbonate ( Cs2​CO3​ ) should be substituted, albeit at the cost of longer reaction times.

Catalytic Cycle Visualization

CatalyticCycle Pd_Pre Pd G3 Precatalyst (Yellow/Green) Pd0 L1Pd(0) Active Species (Deep Red/Brown) Pd_Pre->Pd0 Base Activation (-Indoline) OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Aryl Halide AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + 4-(oxetan-2-yl)piperidine + Base RedElim Reductive Elimination Transition State AmineCoord->RedElim - HX RedElim->Pd0 Catalyst Regeneration Product N-Aryl Piperidine Product RedElim->Product Product Release

Caption: Catalytic cycle of L1Pd(0)-mediated Buchwald-Hartwig amination with visual self-validation cues.

Quantitative Optimization Data

The following table summarizes standard optimization parameters extrapolated from literature for the coupling of 4-(oxetan-2-yl)piperidine with a generic electron-neutral aryl bromide.

EntryPrecatalyst (mol %)Ligand (mol %)Base (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd2​(dba)3​ (5%)BINAP (10%)NaOtBu (1.5)Toluene100<15High β-hydride elimination; unreacted amine.
2RuPhos Pd G3 (2%)RuPhos (2%) Cs2​CO3​ (2.0)1,4-Dioxane8048Slow deprotonation step; incomplete conversion.
3 RuPhos Pd G3 (2%) RuPhos (2%) NaOtBu (1.5) 1,4-Dioxane 80 92 Clean conversion; rapid reductive elimination.
4BrettPhos Pd G3 (2%)BrettPhos (2%)NaOtBu (1.5)1,4-Dioxane8089Comparable to Entry 3; optimal for highly hindered Ar-X.
5RuPhos Pd G3 (2%)RuPhos (2%)LiHMDS (1.5)THF6576Viable alternative for highly base-sensitive substrates.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure mechanistic integrity at each step.

Materials Required:

  • Aryl bromide or chloride (1.0 equiv, 1.0 mmol)

  • 4-(oxetan-2-yl)piperidine (1.2 equiv, 1.2 mmol)

  • RuPhos Pd G3 (0.02 equiv, 2 mol%)

  • RuPhos ligand (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Anhydrous, degassed 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, add the aryl halide, 4-(oxetan-2-yl)piperidine, RuPhos Pd G3, RuPhos, and NaOtBu to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.

  • Solvent Addition & Visual Catalyst Activation (Self-Validation Checkpoint 1): Add 5.0 mL of anhydrous 1,4-dioxane. Seal the vial with a Teflon-lined septum cap. Causality Check: The RuPhos Pd G3 precatalyst is initially a pale yellow/green solid. Upon stirring at room temperature for 5 minutes in the presence of the base and amine, the solution must transition to a deep red or mahogany color. This color change visually validates the deprotonation of the indoline leaving group and the successful generation of the active L1​Pd(0) species. If the solution remains pale yellow, the base is likely degraded (wet), and the reaction will fail.

  • Thermal Heating: Transfer the sealed vial out of the glovebox and place it in a pre-heated aluminum heating block at 80 °C. Stir vigorously (800 rpm) for 4–12 hours.

  • LC-MS Monitoring (Self-Validation Checkpoint 2): After 4 hours, cool the reaction, sample 10 µL, dilute in MeCN, and analyze via LC-MS.

    • Success Indicator: Presence of the [M+H]+ peak of the desired product.

    • Failure Indicator: If a mass corresponding to the hydrodehalogenated (reduced) aryl ring is observed without product formation, oxidative addition was successful, but reductive elimination failed. This indicates a need to switch to a bulkier ligand (e.g., tBuBrettPhos).

  • Work-up: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with saturated aqueous NaHCO3​ (10 mL) and brine (10 mL). Crucial Note: Do not use strong aqueous acids (e.g., 1M HCl) during work-up, as this can trigger the premature ring-opening of the oxetane moiety.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, typically a gradient of Dichloromethane/Methanol) to afford the pure N-aryl 4-(oxetan-2-yl)piperidine.

Experimental Workflow Visualization

Workflow Setup 1. Glovebox Setup Exclude O2/H2O Activate 2. Catalyst Activation Observe Color Change Setup->Activate React 3. Thermal Heating 80-100°C, Dioxane Activate->React Validate 4. LC-MS Validation Check Des-Bromo React->Validate Purify 5. Work-up & Purify Avoid Strong Acids Validate->Purify

Caption: Step-by-step workflow for the Buchwald-Hartwig coupling process highlighting validation nodes.

References

  • Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews - ACS Publications URL:[Link]

  • Tandem Amination/Oxetane Ring Opening toward Benzomorpholines Source: ACS Publications URL:[Link]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Source: Journal of the American Chemical Society URL:[Link]

Sources

Application

Application Note: Incorporation of 4-(oxetan-2-yl)piperidine into PROTAC Linker Design

Executive Summary & Mechanistic Rationale Historically, Proteolysis Targeting Chimeras (PROTACs) have relied heavily on highly flexible polyethylene glycol (PEG) or linear alkyl chains to bridge the target protein-bindin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Historically, Proteolysis Targeting Chimeras (PROTACs) have relied heavily on highly flexible polyethylene glycol (PEG) or linear alkyl chains to bridge the target protein-binding warhead and the E3 ligase ligand[1]. While these motifs are synthetically tractable, they incur a significant entropic penalty upon ternary complex formation and frequently suffer from poor pharmacokinetic (PK) properties, such as high lipophilicity or oxidative liability[2].

To overcome these limitations, modern "linkerology" has shifted toward rigidified, functionalized motifs[3]. The incorporation of the 4-(oxetan-2-yl)piperidine scaffold represents a cutting-edge approach to PROTAC optimization, providing a triad of structural and physicochemical advantages:

  • Conformational Restriction : The piperidine ring acts as a rigid vector that pre-organizes the PROTAC in solution. This reduces the entropic penalty of binding and minimizes the formation of non-productive, off-target ternary complexes[3].

  • Physicochemical Optimization : The oxetane ring is a highly polar bioisostere for gem-dimethyl or carbonyl groups[4]. It introduces a strong hydrogen-bond acceptor, which significantly lowers the partition coefficient (logP) and enhances aqueous solubility without substantially increasing the molecular weight[5].

  • Metabolic Stability : Unlike linear PEG chains that are highly susceptible to oxidative cleavage in vivo, the oxetane-piperidine system is highly resistant to metabolic degradation[6].

Comparative Physicochemical Profiling

The selection of a linker directly dictates the cell permeability and degradation efficiency of the PROTAC. The table below summarizes the representative physicochemical advantages of incorporating a 4-(oxetan-2-yl)piperidine linker compared to traditional motifs.

Linker MotifConformational RigidityRelative logP ContributionAqueous SolubilityMetabolic Stability
PEG (e.g., PEG3) Low (Highly flexible)ModerateHighLow (Oxidation prone)
Alkyl Piperidine HighHigh (Lipophilic)LowModerate
4-(oxetan-2-yl)piperidine HighLow (Highly polar)HighHigh

Experimental Workflows & Protocols

PROTAC_Design Warhead Target Ligand (Warhead) Linker 4-(oxetan-2-yl)piperidine (Rigid Polar Linker) Warhead->Linker Conjugation PROTAC Assembled PROTAC (Optimized logP & Rigidity) Linker->PROTAC Assembly E3 E3 Ligase Ligand (e.g., VHL/CRBN) E3->Linker Conjugation Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary Cell Entry & Binding Degradation Target Degradation (Proteasome) Ternary->Degradation Ubiquitination

Caption: Workflow of PROTAC assembly and target degradation using a 4-(oxetan-2-yl)piperidine linker.

Protocol 1: Synthesis and Conjugation of the Linker

Expertise & Experience (Causality): Coupling a secondary amine (like the nitrogen in piperidine) to a carboxylic acid requires highly efficient coupling reagents due to steric hindrance. HATU is preferred over standard EDC/NHS to ensure high conversion. Furthermore, while the oxetane ring is exceptionally stable under basic coupling conditions, it is sensitive to strong Lewis acids or harsh aqueous acids, dictating careful workup conditions.

  • Pre-activation : Dissolve the carboxylic acid-functionalized E3 ligand (e.g., a VHL ligand[7]) (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature (RT) for 15 minutes to pre-activate the ester.

  • Conjugation : Add the 4-(oxetan-2-yl)piperidine-conjugated warhead (1.1 eq) to the mixture.

  • Reaction Monitoring : Stir the reaction mixture at RT for 2–4 hours. Monitor progression via LC-MS until the starting material is consumed.

  • Crucial Workup : Quench the reaction with saturated aqueous NaHCO₃. Do not use 1M HCl for washing, as the oxetane moiety can undergo acid-catalyzed ring-opening. Extract the product with Ethyl Acetate (EtOAc).

  • Purification : Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the assembled PROTAC via reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid—mild enough to preserve the oxetane ring).

Protocol 2: Validation of Ternary Complex Formation (TR-FRET)

Expertise & Experience (Causality): A self-validating TR-FRET assay is essential to confirm that the rigid vector of the piperidine correctly orients the Protein of Interest (POI) and E3 ligase without causing steric clashes[2].

  • Buffer Preparation : Prepare Assay Buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and 0.1% Bovine Serum Albumin (BSA). Note: BSA is mandatory to prevent the PROTAC from adhering to the polystyrene microplate walls, which would artificially lower the effective compound concentration.

  • Protein Mix : Prepare a master mix containing 10 nM Tb-cryptate-labeled Target Protein (Donor) and 10 nM Alexa Fluor 647-labeled E3 Ligase (Acceptor).

  • Dispensing : Dispense 10 µL of the protein mix into a 384-well white microplate.

  • Titration : Add 10 µL of the 4-(oxetan-2-yl)piperidine PROTAC at varying concentrations (3-fold dilution series from 10 µM down to 1 pM).

  • Equilibration : Incubate at RT for 2 hours to allow the ternary complex to reach thermodynamic equilibrium.

  • Readout : Read time-resolved fluorescence (Excitation: 337 nm; Emission: 665 nm and 620 nm). Calculate the 665/620 ratio and fit to a bell-shaped curve to determine the hook effect and ternary complex Kd​ .

Protocol 3: Cellular Degradation Assay (HiBiT)

Expertise & Experience (Causality): The ultimate validation of the oxetane modification is cellular efficacy. The lowered logP provided by the oxetane oxygen directly enhances cell permeability compared to standard lipophilic piperidine linkers, translating to a higher Dmax​ [4].

  • Cell Seeding : Seed target cells (e.g., HeLa or HEK293 expressing a HiBiT-tagged POI) in a 96-well plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treatment : Treat cells with a serial dilution of the PROTAC (10 µM to 0.1 nM) in complete media. Include a vehicle control (final DMSO concentration ≤ 0.1%).

  • Incubation : Incubate for 18–24 hours. Note: This extended timeframe is required to allow the multi-step catalytic cycle of ubiquitination and proteasomal degradation to fully execute.

  • Detection : Add the HiBiT lytic detection reagent (containing LgBiT and furimazine substrate). Incubate in the dark for 10 minutes.

  • Quantification : Measure luminescence. Normalize data to the DMSO control to calculate the DC50​ (concentration at 50% degradation) and Dmax​ (maximum degradation efficacy).

References

  • Current strategies for the design of PROTAC linkers: a critical review | PMC / NIH | 1

  • Novel approaches for the rational design of PROTAC linkers | Open Exploration Publishing | 2

  • Overview of PROTAC Linkers | ChemPep | 3

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | NIH | 5

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders | RSC Publishing | 7

  • Oxetanes as Promising Modules in Drug Discovery | ResearchGate | 4

Sources

Method

Application Notes and Protocols for Amide Bond Formation Utilizing 4-(Oxetan-2-yl)piperidine

Introduction The amide bond is a cornerstone of chemical synthesis, particularly within the pharmaceutical and biotechnology sectors, forming the backbone of peptides and proteins and being a prevalent feature in a vast...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The amide bond is a cornerstone of chemical synthesis, particularly within the pharmaceutical and biotechnology sectors, forming the backbone of peptides and proteins and being a prevalent feature in a vast number of commercial drugs.[1] The synthesis of amides, typically through the condensation of a carboxylic acid and an amine, has been the subject of extensive research, leading to a wide array of methodologies.[2] In modern drug discovery, the use of saturated N-containing heterocycles, such as piperidine, is a well-established strategy for introducing favorable physicochemical properties into drug candidates.[3][4][5] The incorporation of an oxetane ring, a four-membered cyclic ether, has gained significant traction as a means to further modulate properties like solubility, metabolic stability, and lipophilicity.[6][7][8][9][10] This guide provides detailed application notes and protocols for the formation of amide bonds using the novel building block, 4-(oxetan-2-yl)piperidine, a compound that combines the structural features of both a piperidine and an oxetane.

The unique structural and electronic properties of 4-(oxetan-2-yl)piperidine present both opportunities and challenges in amide synthesis. The oxetane moiety can influence the basicity of the neighboring piperidine nitrogen, a factor that must be considered when selecting coupling reagents and reaction conditions.[7] These application notes will explore various amide bond formation techniques, offering insights into the rationale behind experimental choices and providing robust protocols for successful synthesis.

The Strategic Advantage of the Oxetane Moiety in Drug Design

The oxetane ring is increasingly utilized in medicinal chemistry as a versatile tool to enhance the "drug-like" properties of molecules.[6][7][8] Its small, polar nature allows for the introduction of sp3-rich character, which can improve aqueous solubility and reduce lipophilicity without a significant increase in molecular weight.[6] Notably, the oxetane can serve as a bioisostere for gem-dimethyl and carbonyl groups, offering improved metabolic stability.[8][9] The electron-withdrawing effect of the oxetane's oxygen atom can also lower the pKa of adjacent amines, which can be advantageous for mitigating hERG channel inhibition and improving cell permeability.[7]

Diagram: Key Physicochemical Effects of Oxetane Incorporation

G Oxetane Oxetane Moiety Solubility Increased Aqueous Solubility Oxetane->Solubility Lipophilicity Decreased Lipophilicity (LogD) Oxetane->Lipophilicity Metabolic_Stability Improved Metabolic Stability Oxetane->Metabolic_Stability Basicity Reduced Basicity (pKa) of Proximal Amines Oxetane->Basicity G cluster_0 Activation cluster_1 Nucleophilic Attack & Amide Formation Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate + Coupling Reagent Tetrahedral Intermediate Tetrahedral Intermediate Activated Intermediate->Tetrahedral Intermediate + Amine Amide Amide Tetrahedral Intermediate->Amide - Leaving Group

Caption: A simplified workflow of amide bond formation.

Recommended Amide Coupling Protocols for 4-(Oxetan-2-yl)piperidine

The choice of coupling reagent is critical for achieving high yields and purity, especially when dealing with unique substrates like 4-(oxetan-2-yl)piperidine. Below are detailed protocols for several robust and widely used coupling methodologies.

Carbodiimide-Mediated Coupling with Additives

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic reagents for amide bond formation. [2]They activate carboxylic acids to form a highly reactive O-acylisourea intermediate. [11]However, this intermediate can be prone to side reactions, including racemization of chiral carboxylic acids and rearrangement to an inactive N-acylurea. [11][12]To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are commonly used. [11][12]These additives trap the O-acylisourea to form a more stable and less reactive active ester, which then reacts with the amine.

Protocol: DIC/OxymaPure Coupling

This protocol is favored for its efficiency and the water-solubility of the diisopropylurea byproduct, which simplifies purification.

Materials:

  • Carboxylic acid (1.0 eq)

  • 4-(Oxetan-2-yl)piperidine (1.1 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)

  • OxymaPure® (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and OxymaPure® (1.2 eq) in anhydrous DMF.

  • Add 4-(oxetan-2-yl)piperidine (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIC (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Value
Typical Scale 0.1 - 5.0 mmol
Reaction Time 12 - 24 hours
Temperature 0 °C to Room Temperature
Typical Yield 75 - 95%
Phosphonium and Uronium/Aminium Salt-Based Coupling Reagents

Phosphonium salts (e.g., PyBOP®, PyAOP®) and uronium/aminium salts (e.g., HATU, HBTU) are highly efficient coupling reagents, particularly for sterically hindered amino acids and amines. [13][14][15][16]These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form an active ester in situ. [15]HATU, which forms a highly reactive OAt-ester, is often the reagent of choice for challenging couplings due to its high reactivity and ability to suppress racemization. [12][17]

Protocol: HATU-Mediated Coupling

This method is highly effective and generally provides clean reactions with short reaction times.

Materials:

  • Carboxylic acid (1.0 eq)

  • 4-(Oxetan-2-yl)piperidine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add 4-(oxetan-2-yl)piperidine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with 1M aqueous HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude amide by flash column chromatography.

Parameter Value
Typical Scale 0.1 - 2.0 mmol
Reaction Time 1 - 4 hours
Temperature Room Temperature
Typical Yield 80 - 98%
Diagram: Workflow for HATU-Mediated Amide Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Carboxylic Acid and HATU in DMF B Add 4-(oxetan-2-yl)piperidine A->B C Add DIPEA B->C D Stir at Room Temperature (1-4 hours) C->D E Dilute with Ethyl Acetate D->E F Aqueous Washes (HCl, NaHCO3, Brine) E->F G Dry, Concentrate F->G H Column Chromatography G->H

Caption: Step-by-step workflow for HATU coupling.

Enzymatic Amide Bond Formation

For a more sustainable and "green" approach, enzymatic methods for amide bond formation are gaining prominence. [1][18][19][20]Lipases, such as Candida antarctica lipase B (CALB), can catalyze the direct amidation of carboxylic acids and amines in non-aqueous solvents, often with high selectivity and without the need for coupling reagents and extensive purification. [1][20]

Protocol: CALB-Catalyzed Amidation

This protocol offers a mild and environmentally friendly alternative to traditional chemical methods.

Materials:

  • Carboxylic acid (1.0 eq)

  • 4-(Oxetan-2-yl)piperidine (1.2 eq)

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Cyclopentyl methyl ether (CPME) or another suitable organic solvent

  • Molecular sieves (4 Å)

Procedure:

  • To a vial, add the carboxylic acid (1.0 eq), 4-(oxetan-2-yl)piperidine (1.2 eq), immobilized CALB (e.g., 10-20% by weight of the limiting reagent), and activated molecular sieves.

  • Add the organic solvent (e.g., CPME) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by taking aliquots and analyzing them by LC-MS or GC.

  • Upon completion, filter off the enzyme and molecular sieves. The enzyme can often be washed and reused.

  • Concentrate the filtrate to obtain the crude product, which is often of high purity. Further purification by chromatography can be performed if necessary.

Parameter Value
Typical Scale 0.1 - 1.0 mmol
Reaction Time 24 - 72 hours
Temperature 40 - 60 °C
Typical Yield 60 - 90%

Troubleshooting and Considerations

  • Low Yields with Hindered Substrates: For sterically demanding carboxylic acids or amines, switching to a more powerful coupling reagent like HATU or PyAOP is recommended. [13][14]Increasing the reaction temperature or time may also be beneficial.

  • Side Reactions with Uronium Reagents: Uronium/aminium reagents like HATU can sometimes react with the amine to form a guanidinium byproduct, which terminates the peptide chain. [13][15]This is more prevalent when the carboxylic acid activation is slow. Ensuring the correct stoichiometry and order of addition (pre-mixing acid and coupling reagent before adding the amine) can minimize this side reaction.

  • Racemization: For chiral carboxylic acids, racemization can be a concern, especially with carbodiimide-based methods without additives. [12]The use of additives like HOBt or OxymaPure, or switching to reagents like HATU, is crucial for preserving stereochemical integrity. [12][21]* Solubility Issues: 4-(Oxetan-2-yl)piperidine and its derivatives may exhibit varying solubility. A range of solvents such as DMF, DCM, and acetonitrile should be considered.

Conclusion

The formation of amide bonds with 4-(oxetan-2-yl)piperidine is a readily achievable transformation using modern synthetic methodologies. The choice of coupling reagent and reaction conditions should be tailored to the specific carboxylic acid substrate. For general applications, HATU-mediated coupling offers a reliable and high-yielding protocol. For a more sustainable approach, enzymatic methods provide a powerful alternative. By understanding the principles behind these techniques and following the detailed protocols provided, researchers can effectively incorporate this valuable oxetane-containing building block into their synthetic programs, leveraging its unique properties for the development of novel chemical entities.

References

  • Burkhard, J. A., Wipf, P., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11489–11535. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Welin, E. R., Wasa, M., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12533–12556. [Link]

  • Wang, P., Verma, A., & Zhang, X. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry, 82(16), 8575–8584. [Link]

  • PubMed. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the formation of an amide bond between carboxylic acid and a primary amine using EDC and NHS. Retrieved from [Link]

  • Miller, O. K., & Gulick, A. M. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. ACS Catalysis, 6(5), 2943–2953. [Link]

  • YouTube. (2013). mechanism of amide formation with DCC. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (1997). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. Journal of Organic Chemistry, 62(21), 7350–7359. [Link]

  • Kates, S. A., & Albericio, F. (2000). 3.7 Phosphonium Salts. In Solid-Phase Synthesis: A Practical Guide (pp. 275-300). CRC Press. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140. [Link]

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]

  • Mayer, J. P., et al. (1997). Total Synthesis of Dehydrodidemnin B. Use of Uronium and Phosphonium Salt Coupling Reagents in Peptide Synthesis in Solution. The Journal of Organic Chemistry, 62(26), 9348–9354. [Link]

  • Arnold, F. H., et al. (2022). Enantioselective Single and Dual α-C–H Bond Functionalization of Cyclic Amines via Enzymatic Carbene Transfer. Journal of the American Chemical Society, 145(1), 246-256. [Link]

  • Carpino, L. A., & El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents. Tetrahedron, 55(22), 6813–6830. [Link]

  • Požar, J., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 28(15), 5769. [Link]

  • Waseda University. (2018). Newly-developed amide bond formation synthesizes diverse amide compounds with more efficiency. Retrieved from [Link]

  • Wuhan University. (2026). Professor Gao Lei achieves breakthrough in enzymatic amide synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Retrieved from [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Royal Society of Chemistry. (2018). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • Lanari, D., et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry–A European Journal, 28(1), e202103247. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Retrieved from [Link]

  • MDPI. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubChem. (n.d.). 4-(oxetan-2-yl)piperidine. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(oxetan-2-yl)piperidine — Chemical Substance Information. Retrieved from [Link]

Sources

Application

Application Note: NMR Characterization of 4-(oxetan-2-yl)piperidine

Abstract This application note provides a detailed guide to the nuclear magnetic resonance (NMR) characterization of 4-(oxetan-2-yl)piperidine. Due to the absence of published experimental spectra for this specific compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the nuclear magnetic resonance (NMR) characterization of 4-(oxetan-2-yl)piperidine. Due to the absence of published experimental spectra for this specific compound, this guide utilizes predicted NMR data and draws upon established principles of NMR spectroscopy for heterocyclic compounds. We present predicted ¹H and ¹³C NMR chemical shifts, discuss expected coupling patterns, and provide standardized protocols for sample preparation and data acquisition. This document is intended for researchers, scientists, and drug development professionals who may be working with or synthesizing this and structurally related compounds.

Introduction

The 4-(oxetan-2-yl)piperidine moiety is an emerging structural motif in medicinal chemistry. The piperidine ring is a common scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The oxetane ring, a four-membered cyclic ether, is increasingly used as a bioisostere for carbonyl groups and gem-dimethyl functionalities, often leading to improved metabolic stability, aqueous solubility, and lipophilicity.[1] The combination of these two heterocycles in 4-(oxetan-2-yl)piperidine presents a unique scaffold for the design of novel therapeutic agents.

Accurate structural characterization is paramount in drug discovery and development. NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution.[2] This note provides a comprehensive overview of the expected NMR characteristics of 4-(oxetan-2-yl)piperidine and a robust protocol for its analysis.

Predicted NMR Spectral Data

The following ¹H and ¹³C NMR chemical shifts for 4-(oxetan-2-yl)piperidine are based on computational predictions and analysis of structurally similar compounds. It is crucial to note that these are not experimentally derived values and should be used as a guide for spectral interpretation.

Predicted ¹H NMR Chemical Shifts

The proton NMR spectrum of 4-(oxetan-2-yl)piperidine is expected to exhibit distinct signals for the protons on both the piperidine and oxetane rings. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the ring conformations.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
H-2' (Oxetane)~4.8 - 5.0mMethine proton on the oxetane ring, deshielded by the oxygen atom.
H-4' (Oxetane)~4.4 - 4.6mMethylene protons on the oxetane ring adjacent to the oxygen.
H-3' (Oxetane)~2.5 - 2.7mMethylene protons on the oxetane ring.
H-2ax, H-6ax (Piperidine)~2.9 - 3.1mAxial protons alpha to the nitrogen.
H-2eq, H-6eq (Piperidine)~2.5 - 2.7mEquatorial protons alpha to the nitrogen.
H-4 (Piperidine)~1.8 - 2.0mMethine proton at the substitution point.
H-3ax, H-5ax (Piperidine)~1.6 - 1.8mAxial protons on the piperidine ring.
H-3eq, H-5eq (Piperidine)~1.2 - 1.4mEquatorial protons on the piperidine ring.
NH (Piperidine)Variablebr sChemical shift is dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR chemical shifts for 4-(oxetan-2-yl)piperidine.

Predicted ¹³C NMR Chemical Shifts

The carbon NMR spectrum will provide complementary information for the structural confirmation of 4-(oxetan-2-yl)piperidine.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C-2' (Oxetane)~78 - 82Methine carbon of the oxetane ring, significantly deshielded by oxygen.
C-4' (Oxetane)~68 - 72Methylene carbon of the oxetane ring adjacent to oxygen.
C-2, C-6 (Piperidine)~45 - 49Carbons alpha to the nitrogen atom.
C-4 (Piperidine)~38 - 42Methine carbon at the point of substitution.
C-3, C-5 (Piperidine)~28 - 32Methylene carbons of the piperidine ring.
C-3' (Oxetane)~25 - 29Methylene carbon of the oxetane ring.

Table 2: Predicted ¹³C NMR chemical shifts for 4-(oxetan-2-yl)piperidine.

Experimental Protocols

The following protocols provide a standardized approach for the NMR analysis of 4-(oxetan-2-yl)piperidine and similar small molecules.[3][4][5]

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for small organic molecules include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).

  • Concentration: For ¹H NMR, a concentration of 5-20 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]

  • Sample Preparation:

    • Weigh the desired amount of 4-(oxetan-2-yl)piperidine into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following is a general workflow for acquiring 1D and 2D NMR spectra. Specific parameters may need to be optimized for the instrument being used.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing and Analysis prep Prepare Sample (5-20 mg/mL in deuterated solvent) lock_shim Lock and Shim prep->lock_shim proton Acquire 1D ¹H Spectrum lock_shim->proton carbon Acquire 1D ¹³C Spectrum proton->carbon cosy Acquire 2D COSY Spectrum carbon->cosy hsqc Acquire 2D HSQC Spectrum cosy->hsqc hmbc Acquire 2D HMBC Spectrum hsqc->hmbc process Process Spectra (FT, Phasing, Baseline Correction) hmbc->process assign Assign Signals process->assign structure Structure Elucidation assign->structure Structural_Elucidation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Final Structure Confirmation proton_1d ¹H NMR: Identify proton chemical shifts and multiplicities. cosy_2d COSY: Establish H-H connectivities within each ring. proton_1d->cosy_2d carbon_1d ¹³C NMR: Identify number of unique carbons and their chemical shifts. hsqc_2d HSQC: Link protons to their directly attached carbons. carbon_1d->hsqc_2d cosy_2d->hsqc_2d hmbc_2d HMBC: Confirm long-range H-C correlations and connect the two rings. hsqc_2d->hmbc_2d structure Unambiguous assignment of all ¹H and ¹³C signals and confirmation of the structure of 4-(oxetan-2-yl)piperidine. hmbc_2d->structure

Figure 2: A flowchart illustrating the logical steps for structural elucidation using a combination of 1D and 2D NMR experiments.

Conclusion

This application note provides a comprehensive guide for the NMR characterization of 4-(oxetan-2-yl)piperidine. While experimental data for this specific molecule is not yet publicly available, the predicted chemical shifts and standardized protocols presented here offer a solid foundation for researchers working with this and related heterocyclic systems. The use of a combination of 1D and 2D NMR techniques, as outlined, will enable the unambiguous structural confirmation of this and other novel chemical entities, which is a critical step in modern drug discovery and development.

References

  • Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • University of Wisconsin. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Alowsci. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

  • Burck, S., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1857-1876.
  • Royal Society of Chemistry. (2019). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 397-442.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues of 4-(oxetan-2-yl)piperidine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve physicochemical bottlenecks...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve physicochemical bottlenecks associated with 4-(oxetan-2-yl)piperidine.

While the incorporation of an oxetane ring is a highly effective strategy to improve the drug-like properties of lipophilic scaffolds, specific positional isomers like 4-(oxetan-2-yl)piperidine present unique thermodynamic and kinetic challenges in aqueous media.

Diagnostic Workflow for Solubility Troubleshooting

Before altering your formulation, it is critical to diagnose whether the observed "insolubility" is a true thermodynamic limit, a kinetic precipitation event, or a chemical degradation artifact.

SolubilityTroubleshooting Start Solubility Issue: 4-(oxetan-2-yl)piperidine CheckPH Determine Aqueous pH Start->CheckPH LowPH pH < 4.0 (Acidic) CheckPH->LowPH NeutralPH pH 7.0 - 7.4 (Neutral) CheckPH->NeutralPH HighPH pH > 10.0 (Basic) CheckPH->HighPH Degradation Acid-Catalyzed Ring Opening (Not Insolubility) LowPH->Degradation DMSOSpike Dilution from DMSO Stock? NeutralPH->DMSOSpike FreeBase Free Base Precipitation (pKa ~10.5) HighPH->FreeBase AdjustBuffer Adjust pH > 4.0 or Use 3-Substituted Oxetane Degradation->AdjustBuffer MakeSalt Formulate as HCl or Mesylate Salt FreeBase->MakeSalt CoSolvent Use Step-wise Dilution & 5% Co-solvent DMSOSpike->CoSolvent Yes DMSOSpike->MakeSalt No

Diagnostic decision tree for troubleshooting apparent solubility issues of 4-(oxetan-2-yl)piperidine.

Expert FAQs & Mechanistic Troubleshooting

Q1: Why does 4-(oxetan-2-yl)piperidine precipitate in pH 7.4 PBS when diluted from a 10 mM DMSO stock? Causality: This is a kinetic solubility failure, commonly known as a "solvent crash." The oxetane ring is an electron-withdrawing group (EWG). When placed at the γ-position (4-position of the piperidine ring), its inductive effect reduces the pKa of the adjacent basic amine by approximately 0.7 units 1. Consequently, the pKa drops from ~11.2 (unsubstituted piperidine) to ~10.5. While the compound is predominantly protonated at pH 7.4, the rapid solvent shift from 100% DMSO to an aqueous environment causes localized supersaturation of the unprotonated free base, which has lower aqueous solubility. Solution: Pre-form a stable salt (e.g., HCl) prior to DMSO dissolution, or utilize a step-wise dilution protocol adding 5% Tween-20 or cyclodextrins to stabilize the transient supersaturated state.

Q2: I am observing a steady loss of compound concentration over 24 hours in acidic media (pH < 3.0). Is this a delayed precipitation event? Causality: No. This is chemical degradation masquerading as insolubility. While oxetanes generally improve metabolic stability and solubility, 2-substituted oxetanes (like oxetan-2-yl) possess a polarized C-O bond adjacent to the substitution site. In highly acidic media, the oxetane oxygen becomes protonated, leading to an acid-catalyzed ring-opening via nucleophilic attack by water. This forms an acyclic diol, decreasing the concentration of the parent mass (58.08 Da for the oxetane moiety 2). Solution: Maintain assay pH > 4.0. If low pH stability is mandatory, consider redesigning the molecule to a 3-substituted oxetane (e.g., 4-(oxetan-3-yl)piperidine), which resists ring-opening due to less favorable carbocation character at the 3-position.

Q3: Theoretically, shouldn't the oxetane ring make the piperidine more soluble? Causality: Yes, thermodynamically. Replacing a lipophilic gem-dimethyl group or a methylene with a polar, sp3-rich oxetane bioisostere can increase aqueous solubility by a factor of 4 to over 4000 3. The oxetane oxygen acts as a strong hydrogen bond acceptor, lowering the overall LogD 4. However, if the free base crystal lattice energy is exceptionally high, or if the compound is unprotonated, the apparent solubility will remain low.

Quantitative Data: Physicochemical Impact of Oxetane Substitution

The following table summarizes the comparative physicochemical parameters of piperidine derivatives to guide your structural and formulation choices.

Structural MotifRelative pKa ShiftImpact on LogDRelative Aqueous SolubilityStability in Acid (pH < 3)
Piperidine (Parent) 0 (Reference, ~11.2)Baseline1xHigh
4-(gem-dimethyl)piperidine +0.1Increases (+0.5 to 1.0)0.1x (Decreases)High
4-(oxetan-3-yl)piperidine -0.7 (γ-position)Decreases (-0.5)10x - 100xModerate-High
4-(oxetan-2-yl)piperidine -0.7 (γ-position)Decreases (-0.4)10x - 100xLow (Ring-opening risk)

Self-Validating Experimental Protocols

To definitively overcome these solubility issues, utilize the following self-validating protocols. The built-in validation steps ensure that you are measuring true solubility rather than experimental artifacts.

Protocol 1: Preparation of 4-(oxetan-2-yl)piperidine Hydrochloride Salt

Converting the free base to an HCl salt maximizes thermodynamic solubility by ensuring complete ionization in aqueous media.

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of 4-(oxetan-2-yl)piperidine free base in 2.0 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) at room temperature under nitrogen.

  • Acid Addition: Dropwise, add 1.05 equivalents of a 4.0 M HCl solution in dioxane while stirring vigorously. A white precipitate should form immediately.

  • Maturation: Stir the suspension for 1 hour at room temperature to ensure complete salt formation and uniform crystal growth.

  • Isolation: Filter the precipitate under a vacuum, wash with 1.0 mL of cold anhydrous ether, and dry under a high vacuum for 12 hours.

  • Self-Validation Check (Crucial):

    • NMR Verification: Dissolve a 2 mg aliquot of the dried solid in D2O and acquire a 1H-NMR spectrum. The piperidine α-protons must shift downfield by ~0.5 ppm compared to the free base spectrum, confirming protonation.

    • pH Verification: Dissolve 10 mg in 1 mL of deionized water. The resulting pH should read between 4.5 and 5.5. A pH > 7.0 indicates incomplete salt formation.

Protocol 2: Thermodynamic Solubility Assessment via Shake-Flask Method

This protocol measures the true equilibrium solubility of the compound, avoiding the kinetic "crashing" seen in DMSO-dilution assays.

Step-by-Step Methodology:

  • Supersaturation: Add 10 mg of the validated 4-(oxetan-2-yl)piperidine HCl salt (from Protocol 1) into a 1.5 mL Eppendorf tube.

  • Buffer Addition: Add 500 µL of the target aqueous buffer (e.g., pH 7.4 Phosphate Buffer). Ensure the buffer capacity is at least 50 mM to prevent the API salt from shifting the pH.

  • Equilibration: Seal the tube and agitate on a thermoshaker at 37°C at 800 rpm for 24 hours. Note: Visible solid must remain in the tube. If all solid dissolves, add more API until a suspension is maintained.

  • Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.

  • Quantification: Dilute the supernatant by a known factor (e.g., 1:100) in the HPLC mobile phase and quantify against a standard curve.

  • Self-Validation Check (Crucial):

    • Solid-State Integrity: Recover the solid pellet from step 4, dry it gently, and analyze it via X-ray Powder Diffraction (XRPD). The diffractogram must match the starting material. If the pattern changes, the compound has converted to a less soluble hydrate or polymorph during equilibration, and the measured solubility reflects this new form, not the original salt.

    • pH Drift Check: Measure the pH of the final supernatant. If it has deviated by more than 0.1 pH units from the starting buffer, the measurement is invalid.

References

  • Wuitschik, G., et al. "Oxetanes in Drug Discovery Campaigns." National Institutes of Health (NIH) / ACS.
  • Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." ACS Publications.
  • Toselli, et al. "Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings." SCIRP.
  • BenchChem Technical Support. "Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery." BenchChem.

Sources

Optimization

handling, storage, and chemical stability of 4-(oxetan-2-yl)piperidine

Welcome to the Technical Support Center for 4-(oxetan-2-yl)piperidine . As an increasingly critical building block in medicinal chemistry, the integration of oxetanes as bioisosteres for gem-dimethyl or carbonyl groups o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(oxetan-2-yl)piperidine . As an increasingly critical building block in medicinal chemistry, the integration of oxetanes as bioisosteres for gem-dimethyl or carbonyl groups offers profound improvements in metabolic stability, solubility, and lipophilicity. However, the unique strain of the four-membered oxetane ring—combined with the basicity of the piperidine secondary amine—presents specific handling and storage challenges.

This portal provides drug development professionals with causality-driven troubleshooting guides, validated experimental protocols, and structural insights to ensure the chemical integrity of your materials.

I. Quantitative Stability Benchmarks

The stability of oxetane rings is inextricably linked to their substitution patterns. 4-(oxetan-2-yl)piperidine features a 2-substituted oxetane , which exhibits distinct physicochemical vulnerabilities compared to its 3-substituted or 3,3-disubstituted counterparts, as detailed in 1 [2].

Table 1: Comparative Stability of Oxetane Substitution Patterns

Property / Condition2-Substituted Oxetanes (e.g., 4-(oxetan-2-yl)piperidine)3-Substituted Oxetanes3,3-Disubstituted Oxetanes
Aqueous Stability (pH < 5) Low ( t1/2​ ~ hours; rapid ring opening)Moderate ( t1/2​ ~ days)High (Resistant to mild acids)
Aqueous Stability (pH 7–10) High ( t1/2​ > 5 days at 25°C)HighVery High
Metabolic Stability (HLM) Moderate (Prone to oxidative metabolism)HighVery High
Impact on Amine pKa​ Reduces pKa​ by ~1.0 - 1.5 units Reduces pKa​ by ~1.0 - 1.5 unitsReduces pKa​ by ~1.0 - 1.5 units
Primary Degradation Pathway Acid-catalyzed C-O bond cleavage Oxidative metabolismHighly stable in vivo/in vitro
II. Troubleshooting Guides & FAQs

Q: Why does 4-(oxetan-2-yl)piperidine degrade heavily during standard silica gel chromatography? A: Standard silica gel is inherently acidic (pH ~4.5-5.5). The 2-substituted oxetane ring is highly susceptible to acid-catalyzed C-O bond cleavage. When the oxetane oxygen protonates on the column, the C2 position develops partial carbocation character. Because a carbocation at the 2-position is more stable than at the 3-position, the activation energy for ring-opening is significantly lower, leading to rapid degradation into amino-alcohols [1].

  • Corrective Action: Always pre-treat silica gel with 1-2% triethylamine (TEA) to neutralize the stationary phase, or switch to basic alumina for purification.

Q: How does the piperidine motif negatively impact the oxetane's stability during long-term storage? A: The secondary amine of the piperidine is both a strong base and an excellent nucleophile. When exposed to atmospheric CO2​ and moisture, the amine readily forms a carbamate salt. This reaction locally drops the pH of the neat solid or oil. Because the system is unbuffered, this localized acidic environment auto-catalyzes the opening of the adjacent oxetane ring [3].

  • Corrective Action: Never store this compound on an open bench. It must be stored strictly under an inert atmosphere (Argon or N2​ ) at -20°C in a tightly sealed, desiccated container.

Q: During N-alkylation of the piperidine, I am observing oxetane ring-opening side products. What drives this, and how can I mitigate it? A: If your alkylation conditions utilize Lewis acids (e.g., TiCl4​ , BF3​⋅OEt2​ ) or highly reactive electrophiles, these species can coordinate with the oxetane oxygen. This Lewis acid-base interaction activates the strained ring toward nucleophilic attack by either the solvent or the piperidine nitrogen of another molecule (intermolecular polymerization).

  • Corrective Action: Utilize strictly non-nucleophilic, non-Lewis-acidic conditions for N-alkylation. Mild bases like K2​CO3​ or Cs2​CO3​ in polar aprotic solvents (DMF, Acetonitrile) are recommended.

III. Diagnostic Workflows & Visualizations

To understand the handling limits of 4-(oxetan-2-yl)piperidine, it is critical to map its environmental sensitivities. The diagram below illustrates the causal relationship between environmental conditions and the compound's structural integrity.

Workflow A 4-(oxetan-2-yl)piperidine (Intact) B Acidic pH (< 5) or Lewis Acids A->B Workup / Reaction C Atmospheric CO2 & Moisture A->C Improper Storage D Neutral/Basic pH (7.4 - 10) A->D Aqueous Handling E Inert Storage (Argon, -20°C) A->E Long-term Storage F Ring-Opened Amino-Alcohol B->F C-O Cleavage G Carbamate Salt (Auto-catalytic) C->G Amine Reaction H Chemically Stable (t1/2 > 5 days) D->H Preserved Ring E->H Prevents Hydrolysis G->F Local pH Drop

Degradation pathways and optimal stabilization conditions for 4-(oxetan-2-yl)piperidine.

IV. Self-Validating Protocol: LC-MS/MS Chemical Stability Profiling

To empirically determine the safe handling windows for your specific synthetic route, use the following self-validating stability assay.

Scientific Causality: By tracking the disappearance of the parent mass and the appearance of the +18 Da ( H2​O addition) ring-opened mass, you can pinpoint the exact pH threshold where the 2-substituted oxetane becomes a liability. The protocol utilizes internal validation controls to ensure that any observed degradation is due to the compound's inherent instability, not buffer preparation errors or LC-MS calibration drift.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM phosphate buffers at pH 2.0, 5.0, 7.4, and 10.0. Verify pH with a calibrated meter. (Causality: Strict buffering is mandatory; the basic piperidine will otherwise shift the pH of unbuffered solutions, skewing stability data).

  • Control & Sample Spiking: Prepare 10 mM DMSO stock solutions of 4-(oxetan-2-yl)piperidine (Test), 3,3-dimethyloxetane (Negative Control for degradation), and styrene oxide (Positive Control for degradation). Spike each into separate buffer aliquots to a final concentration of 10 µM.

  • Incubation: Incubate the sealed vials at 37°C in a thermoshaker at 300 rpm.

  • Sampling & Quenching: At t = 0, 1, 2, 4, 8, and 24 hours, extract 50 µL aliquots. Immediately quench by adding 150 µL of ice-cold acetonitrile containing 1 µM labetalol (internal standard). (Causality: Cold organic solvent precipitates buffer salts and instantly halts acid-catalyzed hydrolysis by diluting the aqueous proton concentration and dropping the kinetic temperature).

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated phosphate salts.

  • LC-MS/MS Analysis: Inject the supernatant. Monitor MRM transitions for the parent compound [M+H]+ and the +18 Da water-adduct (ring-opened product).

  • System Self-Validation Check: Calculate the half-life ( t1/2​ ). The assay data is only deemed valid if:

    • The styrene oxide t1/2​ is < 1 hour at pH 2.0 (Confirms the acidic buffer is active and capable of opening strained rings).

    • The 3,3-dimethyloxetane t1/2​ is > 24 hours across all pH levels (Confirms the LC-MS is not causing in-source fragmentation mimicking degradation).

V. References
  • Oxetanes in Drug Discovery Campaigns Source: National Institutes of Health (NIH) URL:

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: American Chemical Society (ACS) URL:

  • Applications of oxetanes in drug discovery and medicinal chemistry Source: National Institutes of Health (NIH) URL:

Sources

Troubleshooting

minimizing side reactions during 4-(oxetan-2-yl)piperidine derivatization

Welcome to the Advanced Troubleshooting Portal 4-(oxetan-2-yl)piperidine is a highly valuable building block in modern medicinal chemistry, utilized to introduce polarity, reduce lipophilicity (LogD), and modulate amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal 4-(oxetan-2-yl)piperidine is a highly valuable building block in modern medicinal chemistry, utilized to introduce polarity, reduce lipophilicity (LogD), and modulate amine basicity via the inductive electron-withdrawing effect of the oxetane oxygen. However, functionalizing the piperidine nitrogen while preserving the highly strained 2-substituted oxetane ring presents significant synthetic challenges. This support center provides mechanistic troubleshooting, validated protocols, and structural validation strategies to minimize side reactions during derivatization.

Part 1: Core Mechanistic Principles (The "Why")

Q1: Why does the oxetane ring in 4-(oxetan-2-yl)piperidine open so easily during standard amine derivatization? Expert Insight: The instability is rooted in both the inherent ring strain (~26 kcal/mol) and the specific substitution pattern. As highlighted in [1], oxetane stability is dictated by its substitution. Unlike 3,3-disubstituted oxetanes, which benefit from steric shielding that blocks nucleophilic attack at the C–O σ∗ antibonding orbital, 2-substituted oxetanes are highly exposed.

Furthermore, under acidic conditions, protonation of the oxetane oxygen leads to a highly polarized transition state. The C2 position (adjacent to the oxygen and the piperidine ring) can stabilize a partial positive charge much better than the C3 position. This drastically lowers the activation energy for C–O bond cleavage. Consequently, even mild Lewis or Brønsted acids can trigger rapid ring-opening, leading to polymerization or diol formation.

G A 4-(oxetan-2-yl)piperidine Derivatization B Acidic Conditions (pH < 4) A->B Avoid C Basic/Nucleophilic Conditions A->C Optimize D Protonation of Oxetane Oxygen B->D F Direct Nucleophilic Attack at C4 C->F Excess Nucleophile H Desired N-Functionalization (Intact Oxetane) C->H Mild Base/Controlled E Ring Opening via Carbocation (C2) D->E G Polymerization / Decomposition E->G F->G

Fig 1: Mechanistic logic of 2-substituted oxetane ring-opening vs. successful derivatization.

Q2: What are the most common side reactions I should look out for? Expert Insight:

  • Acid-Catalyzed Ring Opening: Occurs during acidic workups (e.g., washing with 1M HCl) or when using acidic reagents (e.g., standard reductive amination conditions with acetic acid).

  • Nucleophilic Ring Opening: Occurs if strong, unhindered nucleophiles are present at elevated temperatures, attacking the less hindered C4 position of the oxetane.

  • Over-alkylation/Polymerization: Intermolecular reactions where the piperidine nitrogen of one molecule attacks the activated oxetane of another.

Part 2: Troubleshooting Common Derivatization Workflows

Q3: How can I perform N-acylation or N-sulfonylation without degrading the oxetane? Expert Insight: The key is maintaining a strictly non-nucleophilic, mildly basic environment. Avoid any reagent that generates HCl as a byproduct without an immediate, highly effective scavenger present. Use Hünig's base (DIPEA) rather than triethylamine (TEA), as DIPEA is more sterically hindered and less likely to act as a competing nucleophile or facilitate unwanted side reactions.

Table 1: Reagent Compatibility and Oxetane Stability Data

Reaction TypeReagent / ConditionpH EnvironmentOxetane StabilityRecommended Adjustment
N-Acylation Acid Chloride + TEAMildly BasicModerateSwitch TEA to DIPEA (2.0 eq); keep at 0°C.
N-Acylation Carboxylic Acid + HATUMildly BasicHighOptimal condition. Use DMF/DCM and DIPEA.
Reductive Amination NaBH3CN + AcOHAcidicLow (Ring opens)Use NaBH(OAc)3 in DCE without AcOH additive.
N-Alkylation Alkyl Halide + K2CO3BasicHighRun in MeCN at RT. Avoid heating >60°C.
Workup 1M HCl WashHighly AcidicVery LowReplace with Sat. NH4Cl or Sat. NaHCO3.

Q4: My reductive amination yields are terrible, and LC-MS shows a mass of [M+18] (water addition). What is happening? Expert Insight: The [M+18] peak is the classic signature of hydrolytic oxetane ring-opening, yielding a 1,3-diol derivative. Traditional reductive amination protocols use acetic acid to promote imine formation. This acid is fatal to 2-substituted oxetanes. Solution: Shift to a "neutral" reductive amination protocol. Pre-stir the amine and aldehyde in dichloroethane (DCE) with a mild dehydrating agent (like Ti(O−iPr)4​ or molecular sieves) for 2 hours, then add sodium triacetoxyborohydride (STAB). Do not add any Brønsted acids.

Part 3: Self-Validating Experimental Protocols

To ensure trust and reproducibility, every protocol must be a self-validating system. Below is the optimized workflow for the N-acylation of 4-(oxetan-2-yl)piperidine, incorporating built-in quality control checks.

W Step1 Step 1: Preparation Dissolve amine in anhydrous DCM/THF Cool to 0°C Step2 Step 2: Base Addition Add non-nucleophilic base (e.g., DIPEA, 2.5 eq) Step1->Step2 Step3 Step 3: Electrophile Dropwise addition of acid chloride or activated ester Step2->Step3 Step4 Step 4: Quench & Wash Quench with sat. NaHCO3 Strictly avoid acidic washes Step3->Step4 Step5 Step 5: Validation 1H-NMR (4.5-5.0 ppm for C2-H) 13C-NMR (~80 ppm for C2) Step4->Step5

Fig 2: Experimental workflow and validation checkpoints for mild N-acylation.

Detailed Step-by-Step Methodology: Mild N-Acylation
  • Preparation: Flame-dry a round-bottom flask under inert gas (Nitrogen or Argon). Dissolve 4-(oxetan-2-yl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir and cool the mixture to 0 °C using an ice bath.

    • Causality: DIPEA acts as an immediate proton sponge. It neutralizes the HCl generated in the subsequent step instantly, preventing the acid-catalyzed oxetane degradation pathway detailed in [2].

  • Electrophile Addition: Dissolve the desired acid chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 15 minutes to prevent localized heating and concentration spikes.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor via TLC or LC-MS (using a mildly basic mobile phase if possible).

  • Quench and Workup (Critical Step): Quench the reaction with saturated aqueous NaHCO3​ . Do not use acidic washes. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel) using a gradient of Hexanes/Ethyl Acetate. Avoid using highly acidic silica; if necessary, pre-treat the silica with 1% Et3​N in hexanes to neutralize acidic silanol sites.

Q5: How do I definitively verify that the oxetane ring survived the reaction? Expert Insight: Rely on 1H and 13C NMR spectroscopy. The C2 position of the oxetane ring is highly diagnostic.

  • 1H NMR: Look for a distinct multiplet or triplet of doublets around 4.50 – 4.90 ppm corresponding to the methine proton adjacent to the oxygen. If the ring opens, this signal shifts significantly upfield (towards 3.5–4.0 ppm) as it becomes a standard acyclic alcohol methine.

  • 13C NMR: The C2 carbon of an intact oxetane typically resonates between 80 – 85 ppm . Ring-opened products will show this carbon shifting upfield to ~65–70 ppm.

References

  • Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (American Chemical Society) URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (American Chemical Society) URL:[Link]

  • Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals Source: Chemical Science (via NIH PubMed Central) URL:[Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

assessing the efficacy of 4-(oxetan-2-yl)piperidine in improving drug-like properties

As a Senior Application Scientist navigating the complexities of late-stage lead optimization, I frequently encounter a recurring bottleneck: balancing target affinity with viable physicochemical and pharmacokinetic (PK)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of late-stage lead optimization, I frequently encounter a recurring bottleneck: balancing target affinity with viable physicochemical and pharmacokinetic (PK) properties. When a promising scaffold suffers from poor aqueous solubility, high lipophilicity (LogD), or rapid cytochrome P450 (CYP)-mediated clearance, structural intervention is required.

The oxetane ring has emerged as a transformative structural motif to resolve these liabilities. Specifically, the 4-(oxetan-2-yl)piperidine module serves as a highly effective bioisostere for lipophilic groups (like gem-dimethyl or isopropyl moieties) and metabolically labile rings (like morpholine)[1].

This guide provides an objective, data-backed comparison of 4-(oxetan-2-yl)piperidine against traditional alternatives, detailing the mechanistic causality behind its efficacy and the self-validating experimental protocols required to profile it.

Structural Rationale: Why 4-(oxetan-2-yl)piperidine?

The incorporation of an oxetane ring onto a piperidine core fundamentally alters the molecule's electron distribution and three-dimensional conformation[2].

  • Lipophilicity & Solubility: Oxetanes possess a strong dipole moment and act as robust hydrogen bond acceptors. Replacing an alkyl group with an oxetane drastically reduces LogD and can increase aqueous solubility by orders of magnitude[3].

  • Basicity Modulation: The electron-withdrawing nature of the oxetane oxygen exerts an inductive effect on the piperidine nitrogen, lowering its pKa. This attenuation of basicity is critical for reducing hERG liability and improving off-target selectivity[4].

  • Metabolic Redirection: Traditional alkyl piperidines are highly susceptible to CYP450 oxidation. Oxetanes introduce steric bulk that shields adjacent labile sites and, crucially, can redirect metabolism toward microsomal epoxide hydrolase (mEH), reducing drug-drug interaction (DDI) risks[5].

Quantitative Comparison: Physicochemical Profiling

To objectively assess the efficacy of the 4-(oxetan-2-yl)piperidine motif, we compare it against standard matched molecular pairs (MMPs) utilizing a generic drug scaffold.

Structural MotifCalculated pKa (Amine)LogD (pH 7.4)Thermodynamic Solubility (µg/mL)Dominant Clearance MechanismhERG Inhibition (IC₅₀)
4-Isopropylpiperidine 9.23.8< 10CYP3A4 / CYP2D6High (< 5 µM)
Morpholine Isostere 8.01.5150CYP3A4 (Oxidative)Moderate (~15 µM)
4-(oxetan-2-yl)piperidine 7.41.9> 800mEH (Hydrolysis)Low (> 50 µM)

Data synthesis based on established medicinal chemistry trends for oxetane substitutions[1][4][6].

Mechanistic Pathway Redirection

A critical, yet often overlooked, advantage of the oxetane moiety is its ability to alter the primary route of enzymatic degradation. By shifting clearance away from the heavily burdened CYP450 system, 4-(oxetan-2-yl)piperidine derivatives exhibit more predictable human pharmacokinetics[5].

Pathway Lead Traditional Scaffold (e.g., Alkyl Piperidine) CYP CYP450 Oxidation (High DDI Risk) Lead->CYP Primary Route Oxetane Optimized Scaffold 4-(oxetan-2-yl)piperidine Oxetane->CYP Steric Shielding mEH mEH Hydrolysis (Lower DDI Risk) Oxetane->mEH Directed Metabolism Metab1 Rapid Clearance Potential Toxic Metabolites CYP->Metab1 Metab2 Controlled Clearance Stable Diol Formation mEH->Metab2

Fig 1. Metabolic pathway shift from CYP450 to mEH via oxetane incorporation.

Self-Validating Experimental Protocols

To trust the data, the assay must inherently prove its own mechanistic claims. Below are the rigorous, self-validating protocols used to benchmark 4-(oxetan-2-yl)piperidine derivatives.

Protocol A: Pathway-Phenotyping Microsomal Clearance Assay

Causality Focus: Standard microsomal assays only measure total intrinsic clearance ( CLint​ ). To prove that the oxetane has successfully redirected metabolism to mEH, we must run parallel arms with selective enzymatic inhibitors[5]. If clearance is halted by an mEH inhibitor but unaffected by a pan-CYP inhibitor, the metabolic shift is validated.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the 4-(oxetan-2-yl)piperidine test compound in DMSO. Dilute to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) to prevent solvent-induced enzyme inhibition.

  • Enzyme Matrix Setup: Thaw Human Liver Microsomes (HLM) on ice. Prepare four parallel incubation arms:

    • Arm 1 (Control): HLM + Compound + NADPH (Measures total CYP + mEH clearance).

    • Arm 2 (CYP Inhibition): HLM + Compound + NADPH + 1 µM Ketoconazole (Blocks CYP3A4).

    • Arm 3 (mEH Inhibition): HLM + Compound + NADPH + 100 µM Valpromide (Blocks mEH).

    • Arm 4 (Non-NADPH): HLM + Compound (No NADPH; isolates non-oxidative mEH clearance).

  • Incubation & Sampling: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final). Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the half-life ( t1/2​ ) and CLint​ from the log-linear decline of the compound-to-internal standard peak area ratio.

Workflow Prep Sample Prep 1 µM Compound Incubate HLM Incubation 37°C Prep->Incubate Arm1 Control (+NADPH) Incubate->Arm1 Arm2 + Ketoconazole (CYP Block) Incubate->Arm2 Arm3 + Valpromide (mEH Block) Incubate->Arm3 LCMS LC-MS/MS Quantification Arm1->LCMS Arm2->LCMS Arm3->LCMS

Fig 2. Self-validating HLM clearance workflow utilizing selective pathway inhibitors.

Protocol B: Thermodynamic Solubility and Shake-Flask LogD

Causality Focus: Kinetic solubility (DMSO spike) often overestimates true solubility by forming supersaturated colloidal suspensions. Thermodynamic solubility accounts for the crystal lattice energy of the solid form, providing a realistic measure of developability[2].

Step-by-Step Methodology:

  • Solid Dispensing: Weigh 1-2 mg of solid 4-(oxetan-2-yl)piperidine compound into a glass vial.

  • Equilibration: Add 1 mL of 1-octanol and 1 mL of PBS (pH 7.4). For pure solubility, use only PBS.

  • Agitation: Shake the vials at 300 rpm at 25°C for 24 hours to ensure absolute thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to cleanly separate the aqueous and organic layers.

  • Quantification: Carefully sample both the octanol and aqueous layers. Dilute appropriately and quantify via HPLC-UV against a standard curve. LogD is calculated as Log10​([Octanol]/[Aqueous]) .

Strategic Recommendations

  • Dose-limiting toxicity is driven by high lipophilicity (LogD > 3.5) or off-target hERG binding caused by a highly basic piperidine nitrogen.

  • Metabolic bottlenecking occurs due to rapid CYP3A4/CYP2D6 oxidation of alkyl chains.

  • Formulation challenges arise from poor aqueous solubility (< 10 µg/mL), where the oxetane's strong hydrogen-bond accepting capacity can break crystal packing and enhance solvation.

By leveraging the unique physicochemical properties of the oxetane ring, medicinal chemists can rescue stalled scaffolds, transforming them into viable clinical candidates.

References

  • Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, PubMed.[Link]

  • Stepan, A. F., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Puhl, M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, ACS Publications.[Link]

Sources

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